This compound is classified under organic compounds, specifically as an aromatic amine due to the presence of the p-chlorobenzhydryl moiety.
The synthesis of N-(p-Chlorobenzhydryl)piperazine dihydrochloride typically involves several steps:
The molecular structure of N-(p-Chlorobenzhydryl)piperazine dihydrochloride can be described as follows:
N-(p-Chlorobenzhydryl)piperazine dihydrochloride can participate in various chemical reactions:
The mechanism of action for N-(p-Chlorobenzhydryl)piperazine dihydrochloride is primarily associated with its interaction with neurotransmitter receptors:
The characterization of this compound often involves:
N-(p-Chlorobenzhydryl)piperazine dihydrochloride has several scientific applications:
The compound is systematically named as 1-[(4-chlorophenyl)-phenylmethyl]piperazine dihydrochloride according to IUPAC conventions. Structurally, it features:
Key molecular identifiers include:
Table 2: Molecular Identity Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₁Cl₃N₂ (dihydrochloride form) | [1] [2] [6] |
Molecular Weight | 359.7 g/mol (dihydrochloride) | [2] |
286.8 g/mol (free base) | [7] [8] | |
CAS Registry (dihydrochloride) | 1031-92-1 | [1] [6] [9] |
CAS Registry (free base) | 303-26-4 | [4] |
Canonical SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | [2] |
The CAS 1031-92-1 exclusively denotes the dihydrochloride salt, distinguishing it from the free base (CAS 303-26-4). This salt form increases stability and water solubility [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: